molecular formula C16H21N3OS B3008142 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 391226-07-6

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B3008142
CAS No.: 391226-07-6
M. Wt: 303.42
InChI Key: OVAMSAGPVUYDIW-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound with a unique structure that includes a thiadiazole ring and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,4,6-trimethylphenylhydrazine with carbon disulfide to form the corresponding thiadiazole. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Brominated or nitrated derivatives of the trimethylphenyl group.

Scientific Research Applications

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiadiazole ring and the trimethylphenyl group in 2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-9-7-10(2)12(11(3)8-9)13-18-19-15(21-13)17-14(20)16(4,5)6/h7-8H,1-6H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAMSAGPVUYDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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